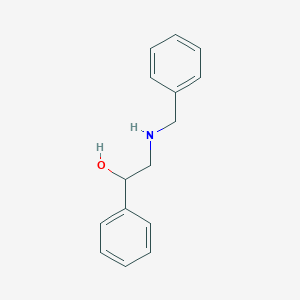

2-(Benzylamino)-1-phenylethanol

Übersicht

Beschreibung

2-(Benzylamino)-1-phenylethanol is an organic compound that features both an amino group and a hydroxyl group attached to a phenylethyl backbone

Wissenschaftliche Forschungsanwendungen

2-(Benzylamino)-1-phenylethanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound has been studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

Target of Action

A structurally similar compound, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp), has been identified as a senescence inducer . It is widely used as a Wnt agonist, although its target molecules remain to be clarified .

Mode of Action

AMBMP was anticipated to be a tubulin disruptor, which was subsequently confirmed by its inhibitory activity of tubulin polymerization .

Biochemical Pathways

Tubulin is a key protein in the formation of microtubules, which are essential for cell division, intracellular transport, and maintaining cell shape .

Result of Action

AMBMP was identified as a senescence inducer, suggesting that it could potentially induce cellular aging or death .

Biochemische Analyse

Biochemical Properties

Based on its structural similarity to biogenic amines , it may interact with enzymes, proteins, and other biomolecules. Biogenic amines, such as histamine, tryptamine, tyramine, phenylethylamine, and serotonin, are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones . Therefore, 2-(Benzylamino)-1-phenylethanol might interact with similar metabolic pathways.

Cellular Effects

Compounds with similar structures, such as 2-aminobenzylamine derivatives, have been shown to interact with cellular components . For instance, 2-aminobenzylamine can react with various electron-deficient compounds to form quinazoline and benzodiazepine derivatives . These derivatives can potentially influence cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

Given its structural similarity to biogenic amines, it might be involved in similar metabolic pathways . These pathways could involve various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)-1-phenylethanol typically involves the reaction of benzylamine with phenylacetaldehyde. This reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. The process generally involves the following steps:

Condensation Reaction: Benzylamine reacts with phenylacetaldehyde to form an imine intermediate.

Reduction: The imine intermediate is then reduced to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Benzylamino)-1-phenylethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Benzylaminoacetophenone.

Reduction: N-Benzyl-N-phenylethanamine.

Substitution: 2-(Benzylamino)-1-phenylethyl chloride.

Vergleich Mit ähnlichen Verbindungen

2-(Benzylamino)-2-hydroxyalkyl derivatives: These compounds share a similar structure but differ in the length and substitution of the alkyl chain.

Phenylethanolamines: Compounds like phenylephrine and ephedrine have similar structural motifs but differ in their functional groups and biological activity.

Uniqueness: 2-(Benzylamino)-1-phenylethanol is unique due to its specific combination of amino and hydroxyl groups attached to a phenylethyl backbone. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications.

Eigenschaften

IUPAC Name |

2-(benzylamino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOCLQUZOIZSHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281967 | |

| Record name | 2-(benzylamino)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727952 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

27159-30-4 | |

| Record name | NSC23646 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylamino)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary chemical reaction involving 2-(Benzylamino)-1-phenylethanol as described in the research?

A1: this compound serves as a key starting material in the synthesis of 4-phenyltetrahydroisoquinolines. This reaction proceeds via an acid-catalyzed ring closure. [, ] The research explores the scope and limitations of this reaction, providing insights into the optimal conditions and potential mechanisms involved.

Q2: Has this compound been used in analytical chemistry applications?

A2: Yes, a derivative of this compound has been utilized in the development of a novel chiral stationary phase for chromatography. [] Specifically, an S-(-)-2-benzylamino-1-phenylethanol mono-derivative β-cyclodextrin bonded stationary phase (BzCSP) was created. This stationary phase proved effective in separating enantiomers of various chiral compounds, including pesticides, highlighting its potential for analytical applications, especially in determining enantiomeric purity and analyzing chiral mixtures.

Q3: Are there any studies exploring the performance of the BzCSP under different chromatographic conditions?

A3: The research on BzCSP demonstrated its versatility by testing its performance under various chromatographic modes, including normal phase, reversed-phase, and polar organic modes. [] This "multi-mode" capability makes BzCSP a promising tool for separating a wide range of chiral compounds, expanding its applicability in analytical chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)

![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)